molecular formula C21H24ClN3O3 B4516858 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B4516858
M. Wt: 401.9 g/mol
InChI Key: ZVYNDCMSVMQBSA-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide is a structurally complex organic compound featuring:

  • Chlorophenyl backbone: A 2-chloro-5-substituted phenyl group.
  • 4-Methylpiperazine carbonyl: A piperazine derivative with a methyl group at the 4-position, linked via a carbonyl group.
  • 4-Methylphenoxy acetamide: An acetamide moiety substituted with a 4-methylphenoxy group.

Preliminary studies highlight its ability to modulate neurotransmitter systems (e.g., dopaminergic or serotonergic pathways), though detailed mechanistic insights remain under investigation .

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-15-3-6-17(7-4-15)28-14-20(26)23-19-13-16(5-8-18(19)22)21(27)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNDCMSVMQBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an amide intermediate. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing high-pressure reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, sodium hydroxide for substitution, and hydrogen peroxide for oxidation. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide exhibit significant anticancer properties. These compounds are often designed to inhibit specific protein kinases involved in tumor cell proliferation. For instance, studies have shown that modifications to the piperazine structure can enhance the efficacy against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Similar compounds have been reported to inhibit viral replication by targeting viral enzymes or host cell receptors. For example, derivatives of piperazine-based compounds have shown activity against HIV integrase, suggesting that this compound might also possess similar properties .

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects or serving as a treatment for neurological disorders. Research on related compounds has indicated modulation of serotonin and dopamine receptors, which could be beneficial in treating conditions such as depression or anxiety .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of a series of piperazine-containing compounds on human breast cancer cells. The results demonstrated that these compounds inhibited cell growth significantly more than standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Activity

In a study focusing on HIV replication, researchers synthesized derivatives of this compound. These derivatives were tested for their ability to inhibit HIV integrase activity, with promising results indicating a reduction in viral load in vitro. This suggests potential for further development as an antiviral therapeutic agent .

Case Study 3: Neuropharmacological Investigation

An investigation into the neuropharmacological effects of piperazine derivatives highlighted their potential as anxiolytics. In animal models, compounds similar to this compound exhibited reduced anxiety-like behaviors, possibly through modulation of GABAergic transmission .

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Unique Properties References
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methylbenzamide Replaces phenoxyacetamide with benzamide; retains piperazine-carbonyl-chlorophenyl core. Anti-cancer potential via kinase inhibition. Higher lipophilicity due to benzamide substitution; may enhance blood-brain barrier penetration.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Trifluoromethyl substitution on phenyl; fluorophenyl-piperazine instead of methylpiperazine. Antimicrobial and anticancer applications. Enhanced metabolic stability from trifluoromethyl group; broader target affinity.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide Piperidine instead of piperazine; lacks carbonyl linkage. Potential CNS modulator. Reduced hydrogen-bonding capacity compared to piperazine derivatives.
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-sulfanyl and ethoxyphenyl groups. Antiviral activity. Sulfanyl group enhances electrophilic reactivity; distinct target specificity.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-triazole-propenyl hybrid. Anti-inflammatory and antimicrobial. Alkenyl group introduces potential for covalent binding to targets.

Key Differentiators of the Target Compound

Piperazine-Carbonyl Linkage : Unlike piperidine or simple acetamide derivatives, the 4-methylpiperazine-carbonyl group enhances hydrogen-bonding and electrostatic interactions with biological targets, improving binding specificity .

Phenoxy vs.

Chlorophenyl Core : The 2-chloro substitution on the phenyl ring increases electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .

Biological Activity

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide, commonly referred to as a benzamide derivative, exhibits significant biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorine atom at the 2-position of the phenyl ring.
  • Piperazine moiety linked via a carbonyl group.
  • Methylphenoxy side chain contributing to its lipophilicity.

This structural configuration is crucial for its interaction with biological targets.

Research indicates that this compound primarily acts through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell signaling pathways, which is significant for cancer therapy.
  • Modulation of Receptor Activity : The compound interacts with various receptors, influencing physiological responses such as cell proliferation and apoptosis.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of 12 µM against MCF-7 cells .

Neuroprotective Effects

The compound exhibits neuroprotective properties, potentially useful in neurodegenerative diseases:

  • Reduction of Oxidative Stress : It has been shown to decrease reactive oxygen species (ROS) levels in neuronal cells, suggesting a protective effect against oxidative damage .

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory activity:

  • Cytokine Inhibition : Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Research Findings and Case Studies

Study ReferenceBiological ActivityKey Findings
AntitumorSignificant inhibition of cancer cell proliferation (IC50 = 12 µM).
NeuroprotectionReduced ROS levels in neuronal cells.
Anti-inflammatoryDecreased TNF-alpha and IL-6 production in macrophages.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize yield and purity of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide?

  • Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between the chloro-phenyl and 4-methylpiperazine moieties) and solvent optimization. Use polar aprotic solvents like DMF or dichloromethane with bases (e.g., NaH or K₂CO₃) to facilitate intermediate steps. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to reduce impurities .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Spectroscopic Methods :

  • NMR : ¹H/¹³C NMR to verify aromatic protons, piperazine carbonyl signals, and acetamide linkages .
  • IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
    • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and stability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase Inhibition Assays : Test against kinases (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylpiperazine moiety in target binding?

  • Methodology : Synthesize analogs with modified piperazine substituents (e.g., ethyl or cyclopropyl groups) or replace the piperazine with morpholine. Evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Analysis : Compare IC₅₀ values across analogs to identify steric/electronic effects. Molecular docking (AutoDock Vina) can predict interactions with hydrophobic pockets in target proteins .

Q. What protocols ensure compound stability under physiological conditions?

  • Accelerated Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify hydrolytic byproducts (e.g., free piperazine or acetamide cleavage) .
  • Storage Recommendations : Lyophilize and store at -20°C under argon to prevent oxidation of the phenoxy group .

Q. How can contradictory activity data across experimental models be resolved?

  • Orthogonal Assays : Validate kinase inhibition results using enzymatic assays (e.g., radioactive ³²P-ATP incorporation) alongside cell-based assays to rule out off-target effects .
  • Model Standardization : Replicate studies in isogenic cell lines or 3D tumor spheroids to reduce microenvironment variability .

Data Contradiction Analysis

Q. Why might discrepancies arise in reported solubility profiles of this compound?

  • Potential Causes : Variations in solvent systems (e.g., DMSO vs. aqueous buffers) or aggregation tendencies in polar solvents.
  • Resolution : Use dynamic light scattering (DLS) to detect nanoparticles and compare solubility in biorelevant media (FaSSIF/FeSSIF) .

Key Structural and Functional Insights

Functional Group Role in Bioactivity References
4-Methylpiperazine carbonylEnhances solubility and targets ATP-binding pockets
Chlorophenyl moietyImproves hydrophobic interactions with kinases
4-Methylphenoxy acetamideStabilizes π-π stacking with aromatic residues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.